2-(Aminomethyl)cyclopentanol

Catalog No.
S666638
CAS No.
874528-11-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)cyclopentanol

CAS Number

874528-11-7

Product Name

2-(Aminomethyl)cyclopentanol

IUPAC Name

2-(aminomethyl)cyclopentan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2

InChI Key

VORALDSQPSWPRK-UHFFFAOYSA-N

SMILES

C1CC(C(C1)O)CN

Canonical SMILES

C1CC(C(C1)O)CN

2-(Aminomethyl)cyclopentanol, also known as (1S,2S)-2-(aminomethyl)cyclopentan-1-ol, is an organic compound with the molecular formula C6H13NO. It features a cyclopentane ring with an aminomethyl group attached to the second carbon and a hydroxyl group at the first carbon. This configuration contributes to its unique chemical properties and biological activities. The compound is characterized by its potential for hydrogen bonding due to the presence of both the amine and hydroxyl functional groups, which enhances its solubility in polar solvents.

Synthesis and Characterization:

2-(Aminomethyl)cyclopentanol, also known as (1R,2S)-2-(aminomethyl)cyclopentan-1-ol, is a small organic molecule with the chemical formula C6H13NO. This compound can be synthesized through various methods, including reductive amination of cyclopentanone with methylamine or using enzymatic pathways [, ].

Scientific research often utilizes characterization techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the identity and purity of synthesized compounds [].

Potential Applications:

Research suggests that 2-(aminomethyl)cyclopentanol might hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Due to the presence of an amine group and a hydroxyl group, this molecule possesses functional groups commonly found in bioactive molecules. This has led researchers to explore its potential as a scaffold for drug discovery and development [].
  • Organic Synthesis: The molecule's structure offers potential reactivity due to the presence of the amine and hydroxyl groups. Researchers have investigated its use as a building block in the synthesis of more complex organic molecules [].
  • Material Science: The unique properties of 2-(aminomethyl)cyclopentanol, such as its potential to form hydrogen bonds, could be of interest for material science applications. However, further research is needed to explore this possibility [].

  • Oxidation: The compound can be oxidized to yield cyclopentanone derivatives.
  • Reduction: Further reduction can modify the aminomethyl group.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents used.
  • Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents.
  • Substitution: Nucleophiles such as halides or alkoxides are utilized under basic conditions.

Major Products Formed

  • Oxidation: Cyclopentanone derivatives.
  • Reduction: Modified amine derivatives.
  • Substitution: Various substituted cyclopentanol derivatives.

Synthetic Routes

The synthesis of 2-(aminomethyl)cyclopentanol can be accomplished through several methods:

  • Reductive Amination: Cyclopentanone reacts with formaldehyde and ammonia, followed by reduction using sodium borohydride or lithium aluminum hydride.
  • Enzymatic Pathways: Some studies suggest enzymatic methods may also be viable for synthesizing this compound, though specific pathways remain underexplored.

Industrial Production Methods

In industrial settings, catalytic hydrogenation of cyclopentene in the presence of an aminomethylating agent is employed for large-scale production, ensuring high efficiency and yield .

2-(Aminomethyl)cyclopentanol has potential applications across various fields:

  • Pharmaceuticals: It may serve as a precursor or active ingredient in drug formulation due to its biological activity.
  • Chemical Synthesis: Its unique structure allows it to be a versatile building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound's properties may lend themselves to applications in polymer chemistry or as a solvent in chemical processes .

Similar Compounds

CompoundMolecular FormulaKey Features
CyclopentanolC5H10OSimple cyclic alcohol; lacks amine functionality.
CyclopentylamineC5H11NCyclic amine; no hydroxyl group present.
2-MethylcyclopentanolC6H12OMethyl-substituted; differs in substituent position.
Trans-2-Amino-cyclopentanolC6H13NODifferent stereochemistry; potential for varied activity.
2-Amino-cyclopentanolC6H13NOSimilar structure but lacks hydroxyl functionality.

Uniqueness

The uniqueness of 2-(aminomethyl)cyclopentanol lies in its dual functional groups—an aminomethyl group and a hydroxyl group—on the cyclopentane ring. This combination enhances its polarity and ability to participate in hydrogen bonding compared to similar compounds, potentially leading to distinct biological and chemical behaviors .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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